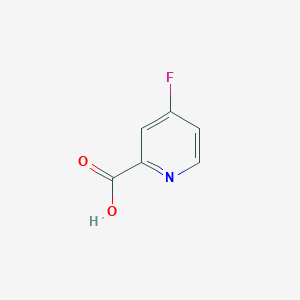

4-Fluoropicolinic acid

Description

Contextualization within Modern Fluorine Chemistry Research

Modern fluorine chemistry has evolved into a cornerstone of chemical research, driven by the profound effects that fluorine substitution can have on the properties of organic molecules. dovepress.com The introduction of fluorine or fluorine-containing groups can dramatically alter a compound's metabolic stability, binding affinity, and other biological properties, making it a critical strategy in the development of pharmaceuticals and agrochemicals. dovepress.com The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which often imparts enhanced thermal and oxidative stability to fluorinated compounds. dovepress.comman.ac.uk

Research in this field is not limited to the synthesis of target molecules but also encompasses the development of novel and efficient fluorination methods. dovepress.com Scientists have moved beyond traditional techniques, which were often harsh, to more sophisticated and selective processes. dovepress.com The availability of new reagents and catalytic systems allows for the precise introduction of fluorine into complex molecular architectures. man.ac.uk Compounds like 4-fluoropicolinic acid are situated within this context as both products of and participants in advanced synthetic methodologies. They serve as valuable building blocks that carry the unique properties of fluorine into larger, more complex structures. lookchem.com

Significance of Fluorinated Pyridine Carboxylic Acid Scaffolds in Contemporary Chemical Science

The fluorinated pyridine carboxylic acid scaffold, of which this compound is a prime example, is a highly versatile and privileged structure in contemporary chemical science. nih.gov This structural framework combines several key features: a pyridine ring, which is a common motif in biologically active compounds; a carboxylic acid group that can participate in hydrogen bonding and act as a coordination site for metal ions; and one or more fluorine atoms that modulate the molecule's electronic properties and lipophilicity. nih.govcymitquimica.com

The strategic placement of fluorine atoms on the pyridine ring can significantly influence the compound's reactivity, bioavailability, and interaction with biological targets. cymitquimica.comontosight.ai For instance, fluorine can enhance metabolic stability, a crucial attribute in drug design. cymitquimica.com This versatility makes fluorinated pyridine carboxylic acids valuable intermediates and building blocks for a wide range of applications, including:

Medicinal Chemistry : As precursors for drugs targeting various conditions. The scaffold is found in compounds investigated for anti-inflammatory and antimicrobial properties. nih.gov

Agrochemicals : In the synthesis of potent herbicides and pesticides. google.com

Materials Science : For creating novel materials, such as photoluminescent dyes and organometallic complexes. smolecule.comossila.com

Catalysis : As ligands that can be fine-tuned to control the activity and selectivity of metal catalysts. uva.es

The table below illustrates the diversity within this class of compounds and their associated research applications.

| Compound Name | CAS Number | Key Application/Research Area | Reference |

| This compound | 886371-78-4 | Heterocyclic and fluorinated building block for synthesis. | bldpharm.com |

| 5-Bromo-3-fluoropicolinic acid | 669066-91-5 | Intermediate for photoluminescent materials and A2A receptor allosteric modulators. | ossila.com |

| 6-Chloro-5-fluoropicolinic acid | 860296-24-8 | Building block for herbicides and pesticides. | |

| 2,6-Difluoropyridine-3-carboxylic acid | 171178-50-0 | Building block for biologically active molecules in pharma and agrochemical research. | cymitquimica.com |

| 5-Fluoro-4-methylpicolinic acid | 1256787-05-9 | Research tool in medicinal chemistry and material science; exhibits antibacterial properties. | smolecule.com |

Research Rationale for In-depth Investigation of this compound

The focused investigation of this compound is driven by several key scientific rationales. As a specific isomer, its properties are distinct from other fluorinated picolinic acids, and understanding these differences is crucial for its targeted application.

First, this compound serves as a crucial synthetic intermediate for high-value chemical products. Research has shown that related picolinic acid structures are core components in the synthesis of advanced herbicides. google.com The precise arrangement of substituents on the pyridine ring is critical to the final product's efficacy, making the synthesis and reaction chemistry of specific isomers like this compound a subject of intense industrial and academic research.

Third, the compound is explored for its potential as a ligand in catalysis . Picolinic acid derivatives can act as "cooperating ligands" in palladium-catalyzed C-H activation reactions, a modern method for forming carbon-carbon bonds. uva.es The electronic properties of the ligand are paramount for an efficient catalytic cycle. The electron-withdrawing nature of the fluorine atom in the 4-position can "tune" the electronic character of the pyridine ring, potentially enhancing the stability and reactivity of the organometallic catalyst. man.ac.ukuva.es Research in this area seeks to develop more efficient and selective catalysts for organic synthesis by systematically modifying ligands like this compound.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Synonyms | 4-Fluoro-2-pyridinecarboxylic acid, 4-Fluoropyridine-2-carboxylic acid |

| CAS Number | 886371-78-4 |

| Molecular Formula | C₆H₄FNO₂ |

| Molecular Weight | 141.10 g/mol |

Propriétés

IUPAC Name |

4-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJINJNLDNIFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592834 | |

| Record name | 4-Fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886371-78-4 | |

| Record name | 4-Fluoro-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate the physicochemical properties of 4-Fluoropicolinic acid?

- Methodological Answer : Begin with a systematic literature review to identify gaps in existing data (e.g., solubility, stability under varying pH). Use the PICOT framework (Population: compound; Intervention: experimental conditions; Comparison: known analogs; Outcome: measurable properties; Time: reaction kinetics) to structure hypotheses. For spectroscopic characterization (e.g., NMR, FTIR), ensure solvent selection aligns with compound stability and reference databases (e.g., Beilstein CrossFire) .

Q. What are the best practices for ensuring purity and reproducibility in synthesizing this compound?

- Methodological Answer : Follow protocols from peer-reviewed syntheses, emphasizing chromatographic validation (HPLC-MS) and elemental analysis. Document deviations rigorously, including solvent batch variations or temperature fluctuations. Use supporting information guidelines (e.g., Beilstein Journal of Organic Chemistry) to report detailed experimental steps and raw data .

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

- Methodological Answer : Perform a scoping review to map conflicting results (e.g., antimicrobial efficacy in Gram-positive vs. Gram-negative bacteria). Apply statistical tools (e.g., meta-regression) to identify variables like assay type (MIC vs. disk diffusion) or strain-specific responses. Replicate experiments under standardized conditions, referencing Cochrane systematic review principles for bias minimization .

Advanced Research Questions

Q. What strategies are effective for elucidating the metabolic pathways of this compound in eukaryotic systems?

- Methodological Answer : Combine isotopic labeling (e.g., ¹⁴C or ¹⁹F tracking) with high-resolution mass spectrometry. Use PICOT-driven in vitro models (e.g., hepatic microsomes) to isolate phase I/II metabolism. Validate findings via CRISPR-engineered cell lines to knockout suspected enzymes (e.g., CYP450 isoforms) .

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities to targets like picolinate dehydrogenase. Cross-validate with experimental data (e.g., X-ray crystallography or ITC) to refine force field parameters. Use FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize high-impact targets .

Q. What methodologies are recommended for resolving contradictions in spectroscopic data (e.g., ¹⁹F NMR shifts) across studies?

- Methodological Answer : Conduct a reproducibility audit by repeating experiments under identical conditions (solvent, temperature, concentration). Use error-propagation analysis to quantify instrument-specific variability (e.g., magnetic field drift in NMR). Publish raw datasets and processing scripts in open repositories (e.g., Zenodo) to enable third-party validation .

Q. How should researchers structure a systematic review to assess the environmental persistence of this compound?

- Methodological Answer : Define inclusion/exclusion criteria using PICO (Population: aquatic/soil systems; Intervention: fluorinated picolinates; Comparison: non-fluorinated analogs; Outcome: half-life/bioaccumulation). Extract data from regulatory databases (ECHA, EPA) and apply GRADE criteria to evaluate evidence quality. Partner with ecotoxicology labs for experimental validation of modeled data .

Methodological Frameworks Referenced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.